Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz is a cleavable antibody-drug conjugate (ADC) linker. It features an Fmoc (fluorenylmethyloxycarbonyl) group and a benzyl (Cbz) protecting group. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations. The benzyl protecting group can be removed via hydrogenolysis to form a free amine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz involves multiple steps:
Fmoc Protection: The Fmoc group is introduced to protect the amine group of glycine.
Peptide Bond Formation: Glycine, glycine, and L-phenylalanine are sequentially coupled using standard peptide synthesis techniques.
Cbz Protection: The benzyl (Cbz) group is introduced to protect the amine group of glycinamide.
Final Assembly: The protected peptide is assembled, and the final product is purified.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Synthesis: Large-scale reactors are used to perform the peptide coupling reactions.
Purification: High-performance liquid chromatography (HPLC) is employed to purify the final product.
Quality Control: The product is analyzed using nuclear magnetic resonance (NMR) and mass spectrometry (MS) to ensure purity and identity.
Analyse Chemischer Reaktionen
Types of Reactions
Deprotection Reactions: The Fmoc group can be removed under basic conditions, and the benzyl (Cbz) group can be removed via hydrogenolysis.
Substitution Reactions: The free amine obtained after deprotection can undergo various substitution reactions to form new conjugates.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Cbz Deprotection: Hydrogen gas in the presence of a palladium catalyst is used for hydrogenolysis.
Major Products Formed
Free Amine: Obtained after Fmoc and Cbz deprotection.
Conjugates: Formed by reacting the free amine with various electrophiles.
Wissenschaftliche Forschungsanwendungen
Chemistry
Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz is used as a linker in the synthesis of antibody-drug conjugates (ADCs). It facilitates the attachment of cytotoxic drugs to antibodies, enhancing targeted drug delivery .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a tool for probing the activity of various enzymes .
Medicine
In medicinal chemistry, this compound is employed in the development of targeted cancer therapies. It helps in delivering cytotoxic drugs specifically to cancer cells, minimizing side effects .
Industry
In the pharmaceutical industry, this compound is used in the production of ADCs, which are a class of targeted cancer therapies. It is also used in the synthesis of other bioactive peptides .
Wirkmechanismus
The mechanism of action of Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz involves its role as a linker in ADCs. The Fmoc group protects the amine during synthesis, and its removal allows for further conjugation. The benzyl (Cbz) group protects the amine of glycinamide, and its removal via hydrogenolysis releases the active amine. This active amine can then form a bond with a cytotoxic drug, facilitating targeted drug delivery .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Gly-Gly-L-Phe-N-[(carboxymethoxy)methyl]Glycinamide: Similar structure but with a terminal carboxylic acid group instead of the Cbz group.
Fmoc-Gly-Gly-L-Phe-N-[(Cbz-ethoxy)methyl]Glycinamide: Similar structure but with an ethoxy group instead of the estermethoxy group.
Uniqueness
Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz is unique due to its specific protecting groups, which allow for selective deprotection and conjugation. This makes it highly versatile for use in ADC synthesis and other peptide-based applications .
Biologische Aktivität
Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz is a synthetic compound widely recognized for its role as a linker in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This compound's unique structural features contribute to its biological activity, particularly in enhancing the efficacy of therapeutic agents through targeted delivery mechanisms.
Structural Characteristics
The compound consists of several amino acid residues, specifically glycine and phenylalanine, interconnected by methylene and ether functionalities. These components are crucial for its stability and effectiveness in drug delivery systems. The general structure can be represented as follows:
This compound facilitates the formation of stable covalent bonds that link drugs to targeting moieties, such as antibodies. This targeted delivery enhances the therapeutic efficacy while minimizing side effects associated with traditional chemotherapy approaches. The mechanism can be summarized as:
- Linker Formation : Establishes a stable connection between the drug and targeting molecule.
- Targeted Delivery : Ensures that therapeutic agents are delivered specifically to target cells.
- Enhanced Efficacy : Improves the overall treatment effectiveness by concentrating the drug action at desired sites.
Biological Activity and Applications
Research indicates that this compound effectively interacts with various biological targets when used in ADCs or PROTACs. Its unique structure allows for stable interactions with both drug molecules and targeting antibodies, significantly improving specificity and efficacy.
Case Studies
- Antibody-Drug Conjugates (ADCs) :
-
Proteolysis-Targeting Chimeras (PROTACs) :
- The compound has also been utilized in the development of PROTACs, which leverage cellular degradation pathways to eliminate specific proteins associated with diseases. Its role as a linker in these systems has been pivotal in improving the degradation efficiency of target proteins.
Comparative Analysis with Similar Compounds
The following table summarizes structural highlights and unique features of this compound compared to similar compounds:
Compound Name | Structure Highlights | Unique Features |
---|---|---|
Fmoc-Ala-Ala-Phe-Ala | Contains alanine residues | Used in similar applications but less stable |
Fmoc-Lys(Glu)-Phe-Lys | Incorporates lysine and glutamic acid | Offers different charge properties |
Fmoc-Thr-Thr-Phe-Thr | Features threonine residues | Provides enhanced solubility |
Cbz-Gly-Phe-Leu | A simpler structure without multiple linkers | Less complex but effective in some contexts |
Eigenschaften
IUPAC Name |
benzyl 2-[[[2-[[(2S)-2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H41N5O9/c46-35(21-43-40(51)54-24-33-31-17-9-7-15-29(31)30-16-8-10-18-32(30)33)41-22-37(48)45-34(19-27-11-3-1-4-12-27)39(50)42-20-36(47)44-26-52-25-38(49)53-23-28-13-5-2-6-14-28/h1-18,33-34H,19-26H2,(H,41,46)(H,42,50)(H,43,51)(H,44,47)(H,45,48)/t34-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTHCDKNSNAYJP-UMSFTDKQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCOCC(=O)OCC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCOCC(=O)OCC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H41N5O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
735.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.